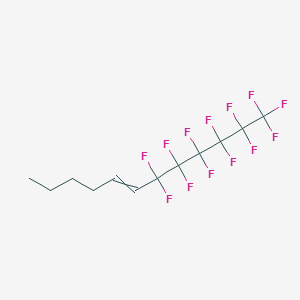

1-(Perfluorohexyl)hex-1-ene

Description

1-(Perfluorohexyl)hex-1-ene (chemical formula: C₁₂H₁₅F₁₃) is a fluorinated alkene featuring a perfluorohexyl (C₆F₁₃) group attached to a hex-1-ene backbone. This compound combines the hydrophobicity and chemical inertness of perfluoroalkyl chains with the reactivity of an alkene group, enabling applications in polymer chemistry, surfactants, and advanced materials. Its structure allows for participation in addition reactions (e.g., polymerization) while retaining the thermal stability and low surface energy typical of perfluorinated compounds .

Properties

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPLCIMSIZRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Perfluorohexyl)hex-1-ene typically involves the reaction of perfluorohexyl iodide with hex-1-ene under specific conditions. The reaction is often catalyzed by a photoinitiator such as Rose Bengal in the presence of a sacrificial donor like TMEDA (tetramethylethylenediamine) under green LED irradiation . This method ensures the efficient formation of the desired fluoroalkene.

Industrial Production Methods

Industrial production of 1-(Perfluorohexyl)hex-1-ene may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine species. The production process is designed to ensure high purity and yield, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions

1-(Perfluorohexyl)hex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form perfluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the fluoroalkene to corresponding fluoroalkanes.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Perfluorinated alcohols or ketones.

Reduction: Perfluorinated alkanes.

Substitution: Various substituted fluoroalkenes depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Perfluorohexyl)hex-1-ene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Physical and Chemical Properties

- Reactivity : The alkene group in 1-(Perfluorohexyl)hex-1-ene enables polymerization and functionalization, unlike saturated analogs like 1-(Perfluorohexyl)octane . This reactivity is critical for synthesizing fluorinated polymers.

- Solubility : Similar to 1-(Perfluorohexyl)octane, it is sparingly soluble in water but miscible with organic solvents, a trait shared across perfluoroalkyl compounds .

- Thermal Stability : Perfluorohexyl chains confer high thermal stability, comparable to PFHxS and PFHxA, but with lower melting points than saturated analogs due to reduced molecular packing efficiency .

Environmental and Regulatory Considerations

- Persistence : Like PFHxA and PFHxS, 1-(Perfluorohexyl)hex-1-ene is expected to resist degradation, raising concerns about bioaccumulation. However, it lacks the ionic functional groups that exacerbate environmental mobility in PFHxA/PFHxS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.